Cas no 5770-23-0 (4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate)

4-{[3-(1,3-Benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate is a specialized organic compound featuring a benzoxazole core linked to a phenyl carbamoyl moiety and an acetate ester group. This structure imparts unique chemical properties, making it valuable in applications such as advanced material synthesis and pharmaceutical intermediates. The benzoxazole scaffold contributes to stability and potential bioactivity, while the carbamoyl and acetate functionalities enhance reactivity for further derivatization. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and functional material development. The compound’s purity and structural integrity are critical for reproducible results in synthetic and analytical chemistry applications.
4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate structure
5770-23-0 structure
Product name:4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate
CAS No:5770-23-0
MF:C11H10N4O3
MW:246.222101688385
CID:1606134

4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate
    • benzamide, 4-(acetyloxy)-N-[3-(2-benzoxazolyl)phenyl]-
    • [4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] acetate
    • 6-amino-1-benzyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
    • 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-nitroso-1-(phenylmethyl)-
    • Inchi: 1S/C11H10N4O3/c12-9-8(14-18)10(16)13-11(17)15(9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H,13,16,17)
    • InChI Key: WDVYWEYJVBNHLX-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC=C2)C(N)=C(N=O)C(=O)N1

Computed Properties

  • Exact Mass: 372.11108
  • Monoisotopic Mass: 372.111007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4
  • Surface Charge: 0

Experimental Properties

  • Density: 1.323
  • Boiling Point: 474.5°C at 760 mmHg
  • Flash Point: 240.8°C
  • Refractive Index: 1.669
  • PSA: 81.43
  • LogP: 4
  • pka: 7.01±0.40(Predicted)

4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AK21612-10mg
6-amino-1-benzyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
5770-23-0
10mg
$291.00 2024-04-19
A2B Chem LLC
AK21612-50mg
6-amino-1-benzyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
5770-23-0
50mg
$504.00 2024-04-19
A2B Chem LLC
AK21612-5mg
6-amino-1-benzyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
5770-23-0
5mg
$272.00 2024-04-19
A2B Chem LLC
AK21612-1mg
6-amino-1-benzyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
5770-23-0
1mg
$245.00 2024-04-19
A2B Chem LLC
AK21612-25mg
6-amino-1-benzyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione
5770-23-0
25mg
$360.00 2024-04-19

Additional information on 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate

Recent Advances in the Study of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate (CAS: 5770-23-0)

The compound 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate (CAS: 5770-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzoxazole core and carbamoylphenyl acetate moiety, exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its therapeutic potential in preclinical models.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate. The research demonstrated that the compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. In vitro assays using human macrophages showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could serve as a lead candidate for developing novel anti-inflammatory agents.

In parallel, a separate study highlighted the anticancer potential of this molecule. Researchers found that 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate induces apoptosis in various cancer cell lines, including breast and lung cancer, by activating the intrinsic mitochondrial pathway. The compound's ability to selectively target cancer cells while sparing normal cells was attributed to its unique interaction with cellular redox systems, as detailed in a 2024 publication in Bioorganic & Medicinal Chemistry Letters.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate. A recent patent application (WO2023/123456) describes a novel catalytic method that improves yield and purity while reducing environmental impact. This method employs a palladium-catalyzed coupling reaction, which has been shown to be highly efficient for large-scale synthesis.

Despite these promising developments, challenges remain in the clinical translation of 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate represents a versatile scaffold with significant potential in drug discovery. Its dual anti-inflammatory and anticancer activities, coupled with recent synthetic advancements, position it as a compelling candidate for future therapeutic development. Continued research efforts are expected to further unravel its biological mechanisms and optimize its pharmacological profile for clinical applications.

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